molecular formula C16H23N3O B11747097 [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11747097
M. Wt: 273.37 g/mol
InChI Key: VJWAMNDGYHPPQJ-UHFFFAOYSA-N
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Description

[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a combination of a methoxyphenyl group and a pyrazolyl group linked through an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-methoxyphenyl ethylamine and 1-propyl-1H-pyrazole-4-carbaldehyde. These intermediates can then be coupled through reductive amination to form the final product.

  • Preparation of 3-methoxyphenyl ethylamine

      Starting Material: 3-methoxybenzaldehyde

      Reaction: Reduction using sodium borohydride (NaBH4) to form 3-methoxybenzyl alcohol, followed by conversion to 3-methoxyphenyl ethylamine using ammonium formate and palladium on carbon (Pd/C) as a catalyst.

  • Preparation of 1-propyl-1H-pyrazole-4-carbaldehyde

      Starting Material: 1-propyl-1H-pyrazole

      Reaction: Formylation using Vilsmeier-Haack reaction (DMF and POCl3) to introduce the aldehyde group.

  • Coupling Reaction

      Reaction: Reductive amination of 3-methoxyphenyl ethylamine with 1-propyl-1H-pyrazole-4-carbaldehyde using sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of acetic acid.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and reagents can be recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of reduced pyrazole derivatives

    Substitution: Formation of N-alkylated amine derivatives

Scientific Research Applications

Chemistry

In organic synthesis, [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules

Biology

This compound can be explored for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound can be investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry

In the material science industry, this compound can be used as a precursor for the synthesis of functional materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyphenyl and pyrazolyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing the compound’s overall biological effect.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • [2-(3-methoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
  • [2-(3-methoxyphenyl)ethyl][(1-butyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

Compared to similar compounds, [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine offers a unique combination of structural features that can influence its reactivity and biological activity. The propyl group on the pyrazole ring may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-[(1-propylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C16H23N3O/c1-3-9-19-13-15(12-18-19)11-17-8-7-14-5-4-6-16(10-14)20-2/h4-6,10,12-13,17H,3,7-9,11H2,1-2H3

InChI Key

VJWAMNDGYHPPQJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCCC2=CC(=CC=C2)OC

Origin of Product

United States

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